molecular formula C9H18N2S B15205386 (2-Cyclohexyl-ethyl)-thiourea

(2-Cyclohexyl-ethyl)-thiourea

Cat. No.: B15205386
M. Wt: 186.32 g/mol
InChI Key: NAMLNQPUXRHKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohexyl-ethyl)-thiourea is an organic compound that features a thiourea functional group attached to a cyclohexyl-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexyl-ethyl)-thiourea typically involves the reaction of 2-cyclohexyl-ethylamine with thiourea. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexyl-ethyl)-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(2-Cyclohexyl-ethyl)-thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2-Cyclohexyl-ethyl)-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexyl-ethylamine: A precursor in the synthesis of (2-Cyclohexyl-ethyl)-thiourea.

    Cyclohexylthiourea: A structurally similar compound with different substituents on the thiourea group.

    Ethylthiourea: Another thiourea derivative with a simpler alkyl group.

Uniqueness

This compound is unique due to its specific cyclohexyl-ethyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H18N2S

Molecular Weight

186.32 g/mol

IUPAC Name

2-cyclohexylethylthiourea

InChI

InChI=1S/C9H18N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H3,10,11,12)

InChI Key

NAMLNQPUXRHKHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.